Hexyl-AcrDIM
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Overview
Description
Hexyl-AcrDIM is a potent inducer of oxidative stress as well as cell cycle arrest in the s-phase, significantly decreasing intracellular atp level
Scientific Research Applications
1. Subcellular Localization and Oxidative Stress Induction
Research on hexyl-AcrDIM, a novel acridine derivative, has shown its accumulation in mitochondria and induction of oxidative stress in cells. A study by Ipóthová et al. (2013) confirmed the subcellular distribution of hexyl-AcrDIM and its significant impact on decreasing intracellular ATP levels. This activity was associated with the induction of oxidative stress, including ROS production, and led to cell cycle arrest and apoptosis in the studied cells.
2. Potential in Photodynamic Therapy
Hexyl-AcrDIM has been evaluated for its potential as a photosensitizer in photodynamic therapy, particularly in anticancer applications. According to a study by Čižeková et al. (2014), hexyl-AcrDIM demonstrated photocytotoxic effects on certain cancer cell lines. The study highlighted its ability to generate reactive oxygen species upon UV-A irradiation, suggesting its efficacy as a photosensitizer.
3. Involvement in Hydroxyethyl Starch Synthesis
Although not directly related to hexyl-AcrDIM, research into the synthesis and applications of hydroxyethyl starch (HES) can be informative. HES is a plasma volume expander and has been modified for potential use as a drug carrier, as indicated in a study by Besheer et al. (2007). This research could provide insights into the delivery mechanisms that might be applicable for hexyl-AcrDIM in medical applications.
4. Development of Drug Delivery Systems Based on Hydroxyethyl Starch
Further exploration of hydroxyethyl starch in the context of drug delivery systems, as discussed by Paleos, Sideratou, and Tsiourvas (2017), could offer additional perspectives on how hexyl-AcrDIM might be utilized in similar systems. This research underscores the importance of understanding the carrier mechanisms for effective drug delivery.
properties
Product Name |
Hexyl-AcrDIM |
---|---|
Molecular Formula |
C31H39N7O2 |
Molecular Weight |
541.7 |
IUPAC Name |
5,5'-(Acridine-3,6-diylbis(azaneylylidene))bis(1-hexylimidazolidin-2-one) |
InChI |
InChI=1S/C31H39N7O2/c1-3-5-7-9-15-37-28(20-32-30(37)39)34-24-13-11-22-17-23-12-14-25(19-27(23)36-26(22)18-24)35-29-21-33-31(40)38(29)16-10-8-6-4-2/h11-14,17-19H,3-10,15-16,20-21H2,1-2H3,(H,32,39)(H,33,40)/b34-28-,35-29- |
InChI Key |
RQHGJGKTIYAJRE-QWCVDIPXSA-N |
SMILES |
O=C1NC/C(N1CCCCCC)=N/C2=CC3=NC4=CC(/N=C(N5CCCCCC)/CNC5=O)=CC=C4C=C3C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Hexyl-AcrDIM; Hexyl AcrDIM; HexylAcrDIM |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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